2-(2-Azidoethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

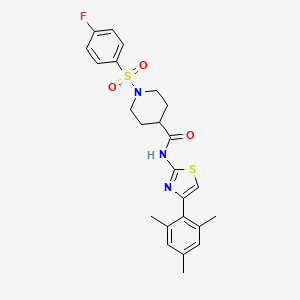

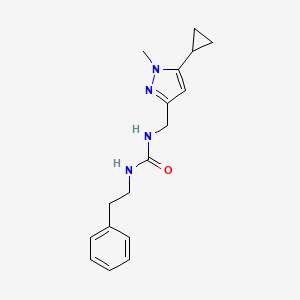

“2-(2-Azidoethyl)oxirane” is a chemical compound with the molecular formula C3H5N3O . It is also known as glycidyl azide .

Synthesis Analysis

The synthesis of oxiranes, including “2-(2-Azidoethyl)oxirane”, often involves ring-opening reactions . For instance, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids showed that the reaction is initiated by a tertiary amine . The reaction orders, rate constants, and activation energies were established at the temperature range 323–353 K .

Molecular Structure Analysis

The molecular structure of “2-(2-Azidoethyl)oxirane” is based on its molecular formula, C3H5N3O . The average mass is 99.091 Da and the monoisotopic mass is 99.043259 Da .

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Azidoethyl)oxirane” often involve ring-opening reactions . The reaction of oxirane by carboxylic acid initiated by a tertiary amine is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Azidoethyl)oxirane” include a molecular formula of C3H5N3O, an average mass of 99.091 Da, and a monoisotopic mass of 99.043259 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are also associated with this compound .

Applications De Recherche Scientifique

Synthesis of Oxirane-2,2-dicarboxamides

The compound “2-(2-Azidoethyl)oxirane” can be used in the synthesis of oxirane-2,2-dicarboxamides . The reactions and structure of the obtained products were studied. The aminolysis of the oxirane-2,2-dicarboxamides effected by primary amines occurs in keeping with Krasusky rule to afford 2-(1-R-amino-ethyl)-3-aryl-2-hydroxymalonamides .

Biological Activity

Oxirane-2,2-dicarboxamides, which can be synthesized using “2-(2-Azidoethyl)oxirane”, have been found to exhibit moderate activity both as plant growth regulator and 2,4-D antidote . This makes them potentially useful in agricultural applications.

Production of Various Chemicals

Oxirane rings, which “2-(2-Azidoethyl)oxirane” contains, have widespread applications in organic synthesis and industry . They are used as intermediates in the production of various chemicals .

Pharmaceuticals

Oxirane rings are also used in the production of pharmaceuticals . This is due to their ability to introduce functional groups into molecules .

Polymers and Coatings

The oxirane ring in “2-(2-Azidoethyl)oxirane” finds applications in the production of polymers and coatings . This is due to the ring-opening reactions of oxiranes .

Enzyme Hydrolysis

The enzyme hydrolysis of oxiranecarbonitriles, which can be derived from “2-(2-Azidoethyl)oxirane”, is an efficient method to convert oxiranecarbonitriles into the corresponding oxiranecarboxamides enantioselectively .

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Azidoethyl)oxirane are carboxylic acids . In the presence of a tertiary amine, 2-(2-Azidoethyl)oxirane undergoes a ring-opening reaction with carboxylic acids . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .

Mode of Action

The interaction of 2-(2-Azidoethyl)oxirane with its targets involves a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane . The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . This process is characteristic of S N 2-like processes .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Azidoethyl)oxirane involve the formation of β-hydroxypropyl ester . This is achieved through the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various chemical substances . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .

Pharmacokinetics

The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 k . More research is needed to fully understand the ADME properties of 2-(2-Azidoethyl)oxirane and their impact on bioavailability.

Result of Action

The result of the action of 2-(2-Azidoethyl)oxirane is the formation of β-hydroxypropyl ester . This is achieved through a ring-opening reaction of oxirane by carboxylic acid, initiated by a tertiary amine . The presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .

Action Environment

The action of 2-(2-Azidoethyl)oxirane is influenced by environmental factors such as temperature . The reaction kinetics were established at a temperature range of 323–353 K

Orientations Futures

Future research on “2-(2-Azidoethyl)oxirane” could focus on further exploring its synthesis, chemical reactions, and potential applications. For instance, combining oxiranes and oxetanes has been shown to enhance reaction kinetics and improve the physical properties of polymer films . This suggests potential future directions in the field of materials science .

Propriétés

IUPAC Name |

2-(2-azidoethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-7-6-2-1-4-3-8-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKWVZZSPZZMTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)

![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)

![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)